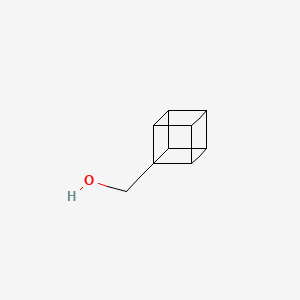
1-甲基立方烷甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuban-1-ylmethanol is an organic compound with the molecular formula C₉H₁₀O. It is a member of the cubane family, characterized by its unique cubane structure, which consists of eight carbon atoms arranged in a cubic configuration. This compound is notable for its high strain energy due to the unusual geometry of the cubane core, making it an interesting subject of study in organic chemistry.
科学研究应用
Cuban-1-ylmethanol has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of strained ring systems. Its unique structure makes it a valuable subject for theoretical and experimental studies in organic chemistry.
Biology: Research into the biological activity of cubane derivatives, including cuban-1-ylmethanol, is ongoing
Medicine: The exploration of cubane derivatives as potential pharmaceuticals is an emerging field. Cuban-1-ylmethanol and its derivatives may exhibit interesting pharmacological properties.
Industry: While industrial applications are currently limited, the unique properties of cubane derivatives could lead to novel materials and chemical processes in the future.
作用机制
Target of Action
Cuban-1-ylmethanol is a chemical compound with the molecular formula C9H10O . The identification of a compound’s primary targets is crucial for understanding its mechanism of action. This typically involves experimental methods such as affinity chromatography or computational methods like drug-target interaction prediction .
Mode of Action
Generally, the mode of action of a compound refers to how it interacts with its targets at the molecular level, leading to changes in cellular functions This can involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more components of the pathway . Understanding the biochemical pathways affected by a compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Cuban-1-ylmethanol can be synthesized through several methods. One common approach involves the reduction of cuban-1-ylmethanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: Industrial production of cuban-1-ylmethanol is less common due to the complexity and cost associated with the synthesis of cubane derivatives. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
化学反应分析
Types of Reactions: Cuban-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cuban-1-ylmethanone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of cuban-1-ylmethanol can lead to the formation of cuban-1-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Substitution: Various reagents depending on the desired functional group, such as thionyl chloride (SOCl₂) for chlorination.
Major Products:
Oxidation: Cuban-1-ylmethanone.
Reduction: Cuban-1-ylmethane.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
相似化合物的比较
Cuban-1-ylmethanol can be compared with other cubane derivatives and primary alcohols:
Similar Compounds: Cuban-1-ylmethanone, cuban-1-ylmethane, and other cubane-based alcohols.
Uniqueness: The unique cubane structure of cuban-1-ylmethanol sets it apart from more common alcohols
属性
IUPAC Name |
cuban-1-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8,10H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYTOJQOCOSPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C4C3C25)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134078-23-2 |
Source


|
| Record name | (cuban-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
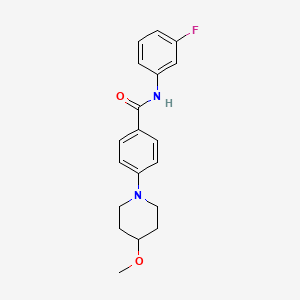
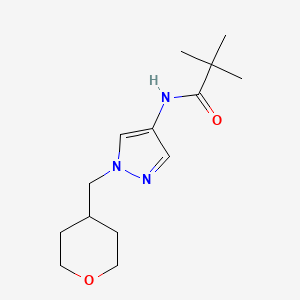
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)
![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2383618.png)
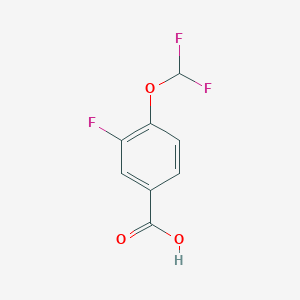
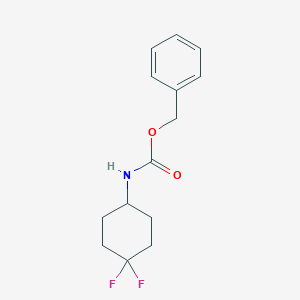
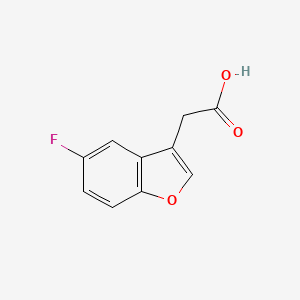

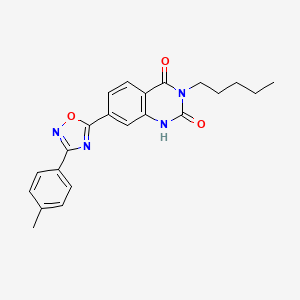
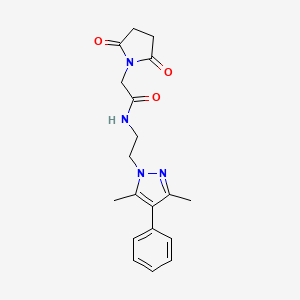
![2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2383631.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B2383632.png)
![4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2383633.png)
